1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene
Description
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-4-5-2-6(10)3-7(9)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
PGWYKGIUINWKOF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC(=C1)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Precursor Benzene Derivatives
Starting from an appropriately substituted benzene, halogen atoms can be introduced via electrophilic aromatic substitution or halogen exchange reactions. For example, bromination and chlorination can be performed sequentially or via selective reagents to achieve the desired substitution pattern.
A typical approach involves:
- Using selective brominating agents (e.g., N-bromosuccinimide or tetrabutylammonium tribromide) under controlled temperature and solvent conditions.
- Chlorination can be introduced using reagents like sulfuryl chloride or chlorine gas under controlled conditions.
- Fluorine substitution is often introduced via nucleophilic aromatic substitution or via fluorination reagents such as Selectfluor or via halogen exchange reactions.
Installation of Methoxymethyl Group
The methoxymethyl group is generally introduced by:
- O-alkylation of a hydroxymethyl precursor using methylating agents like methyl iodide or dimethyl sulfate.
- Alternatively, protection of hydroxyl groups as methoxymethyl ethers (MOM ethers) can be achieved by reacting phenolic or hydroxyl groups with chloromethyl methyl ether under basic conditions.
Directed Metallation and Halogenation Using Magnesium Amide Bases
A patented process (US Patent 10,087,126 B2) describes the preparation of halo-substituted benzenes using:
- Reaction of a halo-substituted benzene derivative with a magnesium amide base in an aprotic organic solvent (e.g., tetrahydrofuran or dimethoxyethane) in the presence of an aprotic polar co-solvent.
- The metallated intermediate is then reacted with a halogenating agent to introduce the desired halogen substituent selectively.
- This method allows for regioselective halogenation and the introduction of multiple halogen atoms in a controlled manner.
This approach is particularly useful for preparing multi-halogenated benzenes like this compound, where selective functionalization is critical.
Decarboxylative Bromination of Aromatic Acids
Another method involves:
- Starting from substituted benzoic acids, decarboxylative bromination can be performed using tetrabutylammonium tribromide (Bu4NBr3) and potassium phosphate (K3PO4) in acetonitrile.
- The reaction is typically conducted at elevated temperatures (e.g., 100 °C) for several hours.
- The product is isolated by aqueous workup and purification via column chromatography.
This method is effective for introducing bromine substituents at specific positions on aromatic rings bearing other substituents like methoxy or methoxymethyl groups.
Comparative Data Table of Preparation Methods
Research Findings and Yields
- The decarboxylative bromination method yields brominated aromatic compounds in high yields (77–94%) with good purity after chromatographic purification.
- The magnesium amide base method allows for sequential halogenation steps, enabling the installation of multiple halogens with regioselectivity, suitable for complex polyhalogenated benzenes like the target compound.
- Methoxymethylation is typically quantitative or near-quantitative under optimized conditions, providing stable protection for further functionalization steps.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the context of its use, such as in the synthesis of pharmaceuticals or materials.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Fluorine’s strong electron-withdrawing effect at position 2 may deactivate the ring toward electrophilic substitution, whereas the methoxymethyl group (electron-donating) at position 3 could create regioselective reactivity .
Positional Isomerism :
Research Findings:
- Pharmaceutical Relevance: Compounds like 1-bromo-3-chloro-5-methoxybenzene are documented as impurities in phloroglucinol synthesis, suggesting analogous roles for the target compound in drug development .
- Safety Profiles : Derivatives such as 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene exhibit hazards (H302, H315), implying that the target compound may require similar handling precautions for skin/eye irritation .
Physicochemical Data Gaps
While exact melting/boiling points for this compound are unavailable, analogs suggest:
Biological Activity
1-Bromo-5-chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound classified as a halogenated aromatic compound. Its structure features bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethyl group. This unique combination of substituents imparts significant biological activity and potential applications in medicinal chemistry, agrochemicals, and material science.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms and the methoxymethyl group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. This interaction is facilitated by:
- Halogen Bonding : The presence of halogen atoms enhances the compound's ability to engage in halogen bonding, which can stabilize interactions with biological macromolecules.
- Lipophilicity : The methoxymethyl group increases the compound's lipophilicity, potentially enhancing membrane permeability and bioavailability.
Applications in Medicinal Chemistry
Research indicates that compounds with similar structures have been utilized in the development of pharmaceuticals targeting various diseases. For instance:
- Anticancer Activity : Some halogenated compounds have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways .
- Antimicrobial Properties : The unique structure may confer antimicrobial activity, making it a candidate for further exploration in treating infections .
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibitors, derivatives of halogenated compounds were tested for their ability to inhibit acetylcholinesterase (AChE). Results indicated that compounds similar to this compound exhibited significant inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of halogenated aromatic compounds. The study demonstrated that certain derivatives effectively inhibited fungal growth by disrupting cell membrane integrity, highlighting the therapeutic potential of compounds like this compound in antifungal drug development .
Summary of Biological Activities
The compound's chemical properties contribute to its biological activity:
- Solubility : The presence of the methoxymethyl group enhances solubility in organic solvents, facilitating its use in various biochemical assays.
- Reactivity : The halogens present allow for diverse chemical reactions, enabling modifications that can enhance biological efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
